![molecular formula C21H19N3O5 B6541794 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058198-01-8](/img/structure/B6541794.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is 393.13247072 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuroscience and Neuropharmacology
- Targeting GABA Receptors : VU0637964-1 has been investigated for its modulatory effects on gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibitory neurotransmission within the central nervous system. Researchers are exploring its potential as a novel GABA receptor modulator for conditions like anxiety, epilepsy, and sleep disorders .
Medicinal Chemistry and Drug Development
- Anticonvulsant Properties : Given its structural features, VU0637964-1 has shown promise as an anticonvulsant agent. Researchers are studying its efficacy in animal models of epilepsy and evaluating its safety profile .
- Pain Management : The compound’s interactions with specific receptors make it an interesting candidate for pain management. Investigations are ongoing to determine its analgesic properties and potential mechanisms of action .
Cancer Research
- Antiproliferative Effects : VU0637964-1 exhibits antiproliferative activity against certain cancer cell lines. Researchers are exploring its impact on cell cycle regulation and apoptosis pathways. However, further studies are needed to elucidate its precise molecular targets .
Chemical Biology and Enzyme Inhibition
- Inhibition of Enzymes : VU0637964-1 has been evaluated as an enzyme inhibitor. Its interactions with specific enzymes may have implications for metabolic pathways, making it relevant for drug discovery and chemical biology research .
Pharmacokinetics and Metabolism
- Metabolic Stability : Researchers have investigated the compound’s metabolic stability and bioavailability. Understanding its pharmacokinetic properties is crucial for optimizing dosing regimens and predicting its behavior in vivo .
Synthetic Chemistry and Structural Elucidation
- Synthetic Routes : Scientists have developed synthetic routes to access VU0637964-1, enabling its production for research purposes. These synthetic strategies contribute to the compound’s availability for further studies .
- Structural Characterization : Detailed structural analysis, including X-ray crystallography and spectroscopic techniques, has confirmed its chemical identity and provided insights into its three-dimensional arrangement .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-16-5-3-15(4-6-16)17-9-21(26)24(12-23-17)11-20(25)22-10-14-2-7-18-19(8-14)29-13-28-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPRNWJNOPERGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。